1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine 1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15889970
InChI: InChI=1S/C18H29N3/c1-15-5-7-16(8-6-15)19-9-11-20(12-10-19)17-13-21(14-17)18(2,3)4/h5-8,17H,9-14H2,1-4H3
SMILES:
Molecular Formula: C18H29N3
Molecular Weight: 287.4 g/mol

1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine

CAS No.:

Cat. No.: VC15889970

Molecular Formula: C18H29N3

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine -

Specification

Molecular Formula C18H29N3
Molecular Weight 287.4 g/mol
IUPAC Name 1-(1-tert-butylazetidin-3-yl)-4-(4-methylphenyl)piperazine
Standard InChI InChI=1S/C18H29N3/c1-15-5-7-16(8-6-15)19-9-11-20(12-10-19)17-13-21(14-17)18(2,3)4/h5-8,17H,9-14H2,1-4H3
Standard InChI Key OMZHGUWPAKDAAU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₈H₂₉N₃, with a molecular weight of 287.4 g/mol . Its IUPAC name, 1-(1-tert-butylazetidin-3-yl)-4-(4-methylphenyl)piperazine, reflects the tert-butyl group attached to the azetidine ring and the p-tolyl substituent on the piperazine nitrogen .

Stereochemical and Conformational Features

The azetidine ring introduces a three-membered cyclic amine, which imposes significant ring strain and influences the molecule’s conformational flexibility. The tert-butyl group at the azetidine’s nitrogen atom creates steric hindrance, potentially stabilizing specific conformations. Meanwhile, the piperazine ring adopts a chair conformation, with the p-tolyl group occupying an equatorial position to minimize steric clashes .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₉N₃
Molecular Weight287.4 g/mol
XLogP33.1
Topological Polar SA9.7 Ų
Rotatable Bond Count3

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 1-(1-(tert-Butyl)azetidin-3-yl)-4-(p-tolyl)piperazine likely involves multi-step reactions. A plausible route includes:

  • Azetidine Formation: Cyclization of a β-chloroamine precursor under basic conditions to form the azetidine ring.

  • Piperazine Functionalization: Coupling the azetidine intermediate with 1-(p-tolyl)piperazine via nucleophilic substitution or metal-catalyzed cross-coupling.

  • tert-Butyl Introduction: Protection of the azetidine nitrogen using tert-butyl groups, possibly via Boc (tert-butyloxycarbonyl) chemistry, followed by deprotection.

Analytical Characterization

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 287.2361 ([M+H]⁺), consistent with the molecular formula .

  • NMR Spectroscopy: ¹H NMR would reveal distinct signals for the tert-butyl singlet (δ ~1.2 ppm), aromatic protons from the p-tolyl group (δ ~7.1 ppm), and piperazine/azetidine methylene protons (δ ~2.5–3.5 ppm) .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

With an XLogP3 of 3.1, the compound exhibits moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility . The low topological polar surface area (9.7 Ų) further supports its ability to traverse lipid bilayers, a critical factor for central nervous system (CNS) penetration .

Plasma Protein Binding (PPB)

While direct PPB data for this compound are unavailable, structurally related piperazine derivatives exhibit PPB values ranging from 55% to 81% . The tert-butyl group may enhance binding to albumin, prolonging systemic circulation.

Target ClassPotential ActivityRationale
GPCRs (e.g., GPR119)AgonismStructural similarity to known agonists
Viral ProteasesInhibitionPiperazine moiety in Mᵖʳᵒ inhibitors

Future Directions and Research Gaps

Synthetic Optimization

  • Ring Strain Mitigation: Replacing azetidine with larger rings (e.g., pyrrolidine) may reduce strain and improve metabolic stability.

  • Prodrug Development: Phosphorylation of the piperazine nitrogen could enhance solubility for intravenous formulations.

Target Validation

  • GPCR Screening: High-throughput screening against orphan GPCRs could reveal novel therapeutic indications.

  • Protease Inhibition Assays: Testing against SARS-CoV-2 Mᵖʳᵒ and other viral targets is warranted .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator